Rate Acceleration in Silylation Through Matched Aryl-Dispersion Interactions vs. TBDMSCl
Chlorodimethyl(2-phenylpropan-2-yl)silane, a large DED silyl chloride, has been shown to react with up to a four-fold rate acceleration compared to its smaller analog, tert-butyldimethylsilyl chloride (TBDMSCl), when silylating a size-matched, bulky secondary alcohol. This effect is driven by attractive London dispersion interactions between the cumyl group of the reagent and large aromatic moieties on the alcohol, a stabilizing interaction that is structurally impossible for TBDMSCl [1].
| Evidence Dimension | Relative reaction rate (k_rel) for alcohol silylation |
|---|---|
| Target Compound Data | k_rel ≈ 4.0 (for a matched DED pair with a large aromatic secondary alcohol) |
| Comparator Or Baseline | TBDMSCl (tert-butyldimethylsilyl chloride): k_rel = 1.0 (defined as baseline) |
| Quantified Difference | Approximately 4-fold rate enhancement for the target compound over TBDMSCl |
| Conditions | Reaction of silyl chlorides with a panel of secondary alcohols in dichloromethane (DCM) at 25 °C, monitored by GC. |
Why This Matters
This demonstrates that the target reagent can outperform the widely used TBDMSCl in terms of installation kinetics for sterically demanding, highly functionalized substrates, a common challenge in natural product synthesis.
- [1] Marin-Luna, M., Pölloth, B., Zott, F. & Zipse, H. Size-dependent rate acceleration in the silylation of secondary alcohols: the bigger the faster. Chem. Sci. 9, 6509–6515 (2018). View Source
